![molecular formula C7H5BrF3N B168388 3-Bromo-4-(trifluoromethyl)aniline CAS No. 172215-91-7](/img/structure/B168388.png)
3-Bromo-4-(trifluoromethyl)aniline
Overview
Description
3-Bromo-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 172215-91-7 . It has a molecular weight of 240.02 . The compound is a pale-yellow to yellow-brown to brown to red liquid .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(trifluoromethyl)aniline is C7H5BrF3N . The InChI code is 1S/C7H5BrF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 . The compound has a topological polar surface area of 26 Ų and a complexity of 159 .Physical And Chemical Properties Analysis
3-Bromo-4-(trifluoromethyl)aniline has a molecular weight of 240.02 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 238.95575 g/mol .Scientific Research Applications
3-Bromo-4-(trifluoromethyl)aniline: A Comprehensive Analysis of Scientific Research Applications:
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the preparation of other complex molecules. For example, it serves as a precursor for synthesizing 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene, which are intermediates in various organic reactions .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-4-(trifluoromethyl)aniline is used to develop novel therapeutic agents. It has been involved in the synthesis of AUY954, an aminocarboxylate analog of FTY720, which is a potent agonist of the sphingosine-1-phosphate receptor .
Analytical Chemistry
The compound’s distinct chemical structure makes it suitable for use as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC to identify or quantify other substances .
Toxicology
The toxicological properties of 3-Bromo-4-(trifluoromethyl)aniline can be studied to understand its safety profile and potential risks associated with exposure .
Custom Synthesis
This compound may also be used in custom synthesis services provided by chemical companies to meet specific research needs.
SCBT - Application of 4-Bromo-3-(trifluoromethyl)aniline MilliporeSigma - Uses in Pharmaceutical Research Ambeed - Analytical Documentation ChemicalBook - Toxicity Information BLD Pharm - Analytical Documentation
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethyl)aniline is a chemical compound that has been used in the preparation of various pharmaceuticals It has been used to prepare auy954, an aminocarboxylate analog of fty720 . FTY720 is a known agonist of the sphingosine-1-phosphate receptor , suggesting that 3-Bromo-4-(trifluoromethyl)aniline may also interact with this receptor.
Mode of Action
Given its use in the synthesis of auy954 , it may be involved in modulating the activity of the sphingosine-1-phosphate receptor
properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERAUXEEDONDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595126 | |
Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)aniline | |
CAS RN |
172215-91-7 | |
Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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